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Compound of Interest

Compound Name: Pantonine

Cat. No.: B11748223

Disclaimer: The initial request specified "Pantonine.” However, extensive searches indicate
that "Pantonine” is not a recognized pharmaceutical agent. The data strongly suggests a
typographical error for "Pantoprazole." This guide will proceed under the assumption that the
intended subject is Pantoprazole, a widely used proton pump inhibitor.

Introduction

Pantoprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses
gastric acid secretion.[1] It is a substituted benzimidazole derivative used for the treatment of
acid-related gastrointestinal conditions such as erosive esophagitis associated with
gastroesophageal reflux disease (GERD) and pathological hypersecretory conditions like
Zollinger-Ellison syndrome.[2][3] Pantoprazole exerts its therapeutic effect through the
irreversible inhibition of the gastric H+/K+-ATPase (proton pump), the final step in the gastric
acid production pathway.[4][5] This guide provides a comprehensive overview of the
pharmacokinetic and pharmacodynamic properties of pantoprazole, intended for researchers,
scientists, and drug development professionals.

Pharmacokinetics

Pantoprazole exhibits linear pharmacokinetics within the therapeutic dose range.[6][7] Its
pharmacokinetic profile is characterized by rapid absorption, high plasma protein binding,
extensive hepatic metabolism, and a short elimination half-life.[8][9]
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Absorption

Administered as an enteric-coated tablet to prevent degradation in the acidic environment of
the stomach, pantoprazole is rapidly and well-absorbed after oral administration.[9] Peak
plasma concentrations (Cmax) are typically reached within 2 to 3 hours (Tmax) following a
single 40 mg oral dose.[8] The absolute bioavailability of the oral formulation is approximately
77% and is not significantly affected by the concomitant intake of food or antacids.[1][8]

Distribution

Pantoprazole has an apparent volume of distribution of approximately 11.0 to 23.6 liters,
indicating its primary distribution in the extracellular fluid.[2] It is highly bound to serum proteins,
with approximately 98% bound, predominantly to albumin.[2][8]

Metabolism

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)
enzyme system.[4][9] The main metabolic pathway involves demethylation by CYP2C19,
followed by sulfation.[4][10] Another metabolic pathway is oxidation by CYP3A4.[4] The
resulting metabolites are considered to have no pharmacological significance.[4]

EXxcretion

The elimination of pantoprazole is primarily through the kidneys.[2] Following an oral or
intravenous dose, almost 80% of the metabolites are excreted in the urine, with the remainder
found in the feces, originating from biliary secretion.[8] No unchanged pantoprazole is
recovered in the urine.[2] The serum elimination half-life is approximately 1.1 hours.[8]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of pantoprazole after a
single 40 mg oral dose in healthy adult volunteers.
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Parameter Value Reference

Tmax (Time to Peak Plasma

' 2 - 3 hours [8]
Concentration)
Cmax (Peak Plasma

) ~2.5 mg/L [8]
Concentration)
AUC (Area Under the Curve) ~5 mg-h/L [8]
Bioavailability (F) ~77% [2][8]
Volume of Distribution (Vd) 11.0-236L [2]
Protein Binding ~98% [2][8]
Elimination Half-life (t¥2) ~1.1 hours [8]
Total Serum Clearance 0.1 L/h/kg [8]

Special Populations

e Hepatic Impairment: In patients with severe liver cirrhosis, the metabolism of pantoprazole is
decreased, leading to a prolonged half-life of 7-9 hours.[8]

» Renal Impairment: The pharmacokinetics of pantoprazole are not significantly altered in
patients with renal failure.[8]

o Elderly: The half-life of pantoprazole may be slightly increased to approximately 1.25 hours
in elderly individuals.[8]

Pharmacodynamics

The pharmacodynamic effect of pantoprazole is the dose-dependent suppression of gastric
acid secretion.[5] The duration of this effect is longer than its plasma half-life due to the
irreversible nature of its binding to the proton pump.[2]

Mechanism of Action

Pantoprazole is a prodrug that is activated in the acidic environment of the secretory canaliculi
of gastric parietal cells.[11] In this acidic environment, it is converted to its active form, a
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cationic sulfenamide.[12] This active form then covalently binds to cysteine residues on the
H+/K+-ATPase enzyme, specifically Cys-813 and Cys-822, which are located on the
extracytoplasmic domain of the enzyme.[12] This irreversible binding inactivates the proton
pump, thereby inhibiting the final step of gastric acid production and suppressing both basal
and stimulated acid secretion.[4][13] Acid secretion can only resume once new proton pumps
are synthesized.[2]

Clinical Effects

A single 40 mg oral dose of pantoprazole can achieve a 51% mean inhibition of acid secretion
within 2.5 hours.[14] With once-daily dosing for seven days, the mean inhibition of acid
secretion increases to 85%.[14] The antisecretory effect of pantoprazole persists for longer
than 24 hours.[14] Acid secretion typically returns to normal within a week after discontinuing
the drug, without evidence of rebound hypersecretion.[14]

The following table summarizes the key pharmacodynamic effects of pantoprazole.

Parameter Effect Reference

Maximal effect between 2 and

Onset of Action [2]

6 hours
Duration of Action > 24 hours [4][14]
Inhibition of Acid Secretion 51% mean inhibition at 2.5 (14]
(single 40 mg dose) hours

Inhibition of Acid Secretion o
) 85% mean inhibition [14]
(once-daily for 7 days)

Experimental Protocols
Determination of Pantoprazole in Human Plasma by LC-
MS/MS

A common method for quantifying pantoprazole in human plasma for pharmacokinetic studies
involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
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I

. Sample Preparation:
A simple protein precipitation method is often employed.[15]

To a plasma sample, an internal standard (e.g., lansoprazole or omeprazole) is added.[16]
[17]

A precipitating agent, such as methanol or acetonitrile, is added to the plasma sample to
precipitate proteins.[15]

The sample is vortexed and then centrifuged to separate the precipitated proteins.
The supernatant is collected for analysis.[15]
. Chromatographic Separation:

The separation is typically performed on a reverse-phase C8 or C18 analytical column.[16]
[17]

The mobile phase often consists of a mixture of acetonitrile, water, and methanol with
additives like ammonium acetate and acetic acid to ensure proper ionization and peak
shape.[16]

The flow rate is maintained at a constant rate, for example, 1.0 mL/min.[17]
. Mass Spectrometric Detection:

Detection is performed using a triple quadrupole tandem mass spectrometer with an
electrospray ionization (ESI) source operating in the positive ion mode.[16]

The analysis is carried out in the multiple reaction monitoring (MRM) mode, which provides
high selectivity and sensitivity.[16]

Specific precursor-to-product ion transitions are monitored for pantoprazole (e.g., m/z 384.1
— 200.0) and the internal standard.[15]

. Quantification:
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o A calibration curve is generated by analyzing a series of plasma samples with known
concentrations of pantoprazole.

e The concentration of pantoprazole in the study samples is then determined by comparing the
peak area ratio of the analyte to the internal standard against the calibration curve.

e The lower limit of quantitation (LLOQ) for this method is typically around 5 ng/mL.[15]

Visualizations
Signaling Pathway of Pantoprazole Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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